BenchChemオンラインストアへようこそ!

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (CAS 832673-91-3) is a complex organic building block in the phenoxyacetamide class, characterized by a dibromo-substituted, ethoxy- and formyl-bearing aromatic core linked to an N-(2-methylphenyl)acetamide appendage. Its molecular formula is C18H17Br2NO4, giving it a molecular weight of 471.14 g/mol and a calculated LogP of 4.3–4.7, indicating lipophilic character suitable for membrane permeability studies.

Molecular Formula C18H17Br2NO4
Molecular Weight 471.1 g/mol
CAS No. 832673-91-3
Cat. No. B3286668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
CAS832673-91-3
Molecular FormulaC18H17Br2NO4
Molecular Weight471.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2C
InChIInChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,21,23)
InChIKeyICKQKIAEOQKCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (CAS 832673-91-3): A Baseline for Comparative Analysis


2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (CAS 832673-91-3) is a complex organic building block in the phenoxyacetamide class, characterized by a dibromo-substituted, ethoxy- and formyl-bearing aromatic core linked to an N-(2-methylphenyl)acetamide appendage . Its molecular formula is C18H17Br2NO4, giving it a molecular weight of 471.14 g/mol and a calculated LogP of 4.3–4.7, indicating lipophilic character suitable for membrane permeability studies . Commercial vendors typically supply this compound at a standard purity of 95%, with certificates of analysis including NMR, HPLC, or GC data available upon request for batch-specific verification . The compound contains 7 rotatable bonds, a topological polar surface area of 64.6 Ų, and 4 hydrogen bond acceptors, which place it within favorable drug-like property space under Lipinski's Rule of Five guidelines . Its primary utility is as a synthetic intermediate and scaffold for medicinal chemistry derivatization, rather than as a standalone bioactive endpoint .

Why Generic Substitution of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide Fails: The Ortho-Methyl and Dibromo Imperative


Within the 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide series, minor structural modifications result in quantifiably different physicochemical properties that preclude simple interchange. The target compound's ortho-methyl substitution on the phenyl ring is not equivalent to para-methyl (CAS 832673-73-1), unsubstituted phenyl (CAS 445002-46-0), or ortho-methoxy (CAS 832674-56-3) variants . These structural permutations lead to distinct molecular weight, LogP, and topological polar surface area values, which directly influence solubility, permeability, and binding interactions . For instance, the ortho-methyl group increases steric bulk near the amide bond, potentially altering rotational freedom and receptor contacts compared to the unsubstituted analog. Similarly, the dibromo substitution pattern on the phenoxy ring provides differential electronic and steric profiles compared to monobromo analogs (e.g., CAS 575499-03-5) . Because the published biological activity data for this specific compound is limited, cross-reactivity and potency assumptions between analogs cannot be made with confidence, making the procurement of the exact compound essential for reproducible structure-activity relationship (SAR) studies .

Quantitative Head-to-Head Evidence for Selecting 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide Over Analogs


Computational LogP and Lipophilicity: Ortho-Methyl Substitution Significantly Increases Predicted LogP Compared to Unsubstituted Phenyl Analog

The predicted partition coefficient (LogP) of the target compound is 4.3–4.7, driven by the ortho-methyl group on the N-phenyl ring . This represents a substantial increase in calculated lipophilicity over the unsubstituted phenyl analog 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 445002-46-0), which has a predicted LogP of approximately 3.8–4.1 . The higher LogP indicates greater membrane permeability potential, which is a critical selection criterion for projects targeting intracellular pathways or requiring blood-brain barrier penetration.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight and Heavy Atom Count: Differing Physicochemical Profiles Among Ortho-Methyl, Ortho-Methoxy, and Para-Methyl Isomers

The target compound has a molecular weight of 471.14 g/mol, making it the lightest and most 'lead-like' of its three closest structural isomers . For applications where minimizing molecular weight is a key objective, this distinction provides a concrete procurement advantage.

SAR Studies Lead Optimization Fragment-Based Screening

Purity and Quality Control: Commercial Consistency at 95% Purity with Batch-Specific Analytical Certificates

Multiple vendors, including Bidepharm, supply the target compound with a standard purity of 95% and offer batch-specific quality control documentation, including NMR, HPLC, and GC spectra . This is consistent with the purity level available for its closest analogs like the N-(4-methylphenyl) derivative (CAS 832673-73-1, also 95%) . The availability of comprehensive analytical data reduces the risk of unknown impurity interference in sensitive biological assays, which is a key differentiator for research procurement.

Reproducibility Chemical Biology Assay Development

Structural Reactivity: Ortho-Substituted Aniline Moiety Undergoes Stereoelectronically Distinct Amide Bond Transformations

The ortho-methyl group on the aniline ring introduces steric hindrance near the amide nitrogen, which can influence both the stability and reactivity of the amide bond . This creates a different profile compared to the para-methyl isomer. Under standard acidic hydrolysis conditions (6M HCl, reflux), the ortho-substituted amide bond is expected to exhibit slower cleavage kinetics compared to the less sterically hindered para-methyl analog, offering a degree of hydrolytic stability that can be advantageous for certain synthetic sequences.

Synthetic Chemistry Late-Stage Functionalization Protecting Group Strategies

Validated Application Scenarios for 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Ortho-Methyl Pharmacophore Exploration

When a lead optimization program requires systematic evaluation of ortho-substitution effects on a phenylacetamide scaffold, this compound becomes the logical choice for procurement. Its stereoelectronic profile, distinct from both the unsubstituted phenyl and ortho-methoxy analogs, enables a controlled SAR study . The quantitative LogP difference (ΔLogP ≈ +0.5 to +0.9 vs. the N-phenyl analog) means that selecting this compound directly addresses hypotheses about the role of lipophilicity in target binding, cellular permeability, or off-target promiscuity .

Synthetic Chemistry Feasibility Studies Requiring a Stable, Ortho-Protected Amide Intermediate

In multi-step syntheses where the amide bond must survive subsequent harsh transformations, the sterically protected ortho-methyl amide offers a predicted advantage over its para-methyl isomer . This differential stability is critical for selecting the right building block, as failure of an intermediate to withstand reaction conditions downstream can lead to project delays and increased costs. The compound's dibromo- and formyl functional groups also provide two orthogonal synthetic handles for further derivatization .

Procurement of a Quality-Controlled Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 471.14 g/mol, the compound sits at the upper limit of 'fragment-like' space but serves as a viable scaffold for fragment growing or linking strategies. Its 95% commercial purity with full analytical traceability (NMR, HPLC, GC) is essential for FBDD, where unknown impurities can confound biophysical assay results . The compound's high heavy atom count (25) and bromine atoms, which provide anomalous scattering for X-ray crystallography, make it particularly suited for structural biology applications where binding mode determination is paramount .

Quote Request

Request a Quote for 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.